N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a 5,6-dimethyl-1,3-benzothiazole core linked to a 4-methoxybenzamide moiety and an N-[(pyridin-3-yl)methyl] substituent. This compound is structurally characterized by:
- Substituent diversity: The 5,6-dimethyl group on the benzothiazole enhances lipophilicity, while the 4-methoxy group on the benzamide modulates electronic properties.
- Synthetic accessibility: Its synthesis likely involves coupling reactions between functionalized benzothiazole and benzamide precursors, followed by purification via chromatography or crystallization.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-15-11-20-21(12-16(15)2)29-23(25-20)26(14-17-5-4-10-24-13-17)22(27)18-6-8-19(28-3)9-7-18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHGBBYTOKNKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base like piperidine.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison
Key Findings
Compounds with morpholinomethyl or dimethylaminomethyl substituents (e.g., 4d, 4h) exhibit higher polarity due to tertiary amines, which may improve bioavailability .
Spectral Differentiation :
- The target compound ’s ¹H NMR would distinguish itself via the pyridin-3-ylmethyl group (δ ~4.8 ppm for N-CH₂-pyridine) and methoxy resonance (δ ~3.8 ppm), absent in ’s dichloro derivatives .
- Chlorine substituents (e.g., 4d) cause deshielding in aromatic regions (δ 7.5–8.3 ppm), whereas methoxy groups induce upfield shifts .
Biological Activity Implications: Benzothiazole derivatives (e.g., ) are known for antimicrobial and anticancer activity. The target compound’s pyridinylmethyl group may enhance binding to kinase targets via π-stacking . compounds with morpholinomethyl or piperazinyl groups (4d, 4e) show improved cellular permeability, suggesting the target compound’s pyridinylmethyl chain could balance lipophilicity and target engagement .
Biological Activity
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit potent anticancer activity . A study demonstrated that related compounds effectively inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer) cells. The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key signaling pathways such as PI3K and mTOR .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In vitro assays revealed its effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections. The interaction with bacterial enzymes may inhibit their function, leading to cell death .
Enzyme Inhibition
This compound acts as an enzyme inhibitor , particularly targeting DNA gyrase and other critical enzymes involved in cellular processes. This inhibition can disrupt DNA replication in bacteria and cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural modifications. For instance, the presence of methoxy and pyridine groups enhances the compound's lipophilicity and bioavailability, which are crucial for its therapeutic efficacy .
Case Studies
- Anticancer Efficacy : A series of derivatives based on the benzothiazole scaffold were synthesized and evaluated for their anticancer properties. Compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines compared to those with electron-donating groups .
- Antimicrobial Screening : In a comparative study of various benzothiazole derivatives, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria at low concentrations .
The compound's mechanisms include:
- Enzyme Binding : It binds to active sites on target enzymes, inhibiting their function.
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : Triggers intrinsic apoptotic pathways leading to programmed cell death.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 (human epidermoid) | 1.5 | Apoptosis induction |
| A549 (lung carcinoma) | 2.0 | Cell cycle arrest | |
| Antimicrobial | Staphylococcus aureus | 0.5 | Enzyme inhibition |
| Escherichia coli | 0.8 | Disruption of cell wall synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
